molecular formula C16H10O7 B1682273 Wedelolactone CAS No. 524-12-9

Wedelolactone

Cat. No. B1682273
CAS RN: 524-12-9
M. Wt: 314.25 g/mol
InChI Key: XQDCKJKKMFWXGB-UHFFFAOYSA-N
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Description

Wedelolactone is an organic chemical compound classified as a coumestan . It occurs in Eclipta alba (false daisy) and in Wedelia calendulacea . It has been reported to have many bioactive properties .


Synthesis Analysis

Wedelolactone can be synthesized using a novel and efficient enzyme obtained from sweet potato juice. This enzyme is used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs in moderate to good yields under mild reaction conditions .


Molecular Structure Analysis

Wedelolactone has a molecular formula of C16H10O7 . Its average mass is 314.246 Da and its monoisotopic mass is 314.042664 Da . It is likely to be a characteristic metabolite of two genera Eclipta and Wedelia .


Chemical Reactions Analysis

Wedelolactone has been reported to undergo various chemical reactions. For instance, it has been used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs .


Physical And Chemical Properties Analysis

Wedelolactone has a molar mass of 314.249 g/mol . It is a white to off-white solid .

Scientific Research Applications

Biocatalysis and Synthesis

Wedelolactone plays a significant role in the field of biocatalysis. It is a natural coumestan that has been reported to have many bioactive properties . A novel and efficient enzyme obtained from sweet potato juice was used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs .

Tyrosinase Inhibition

Wedelolactone has been evaluated as a potential tyrosinase inhibitor . Tyrosinase is an enzyme widely distributed in nature, which has multiple functions, especially in the melanin biosynthesis pathway . Wedelolactone could be an efficient tyrosinase inhibitor .

Anticancer Properties

Wedelolactone has been found to have anticancer properties . It has been studied for its potential use in the treatment of various types of cancer .

Anti-inflammatory Properties

Wedelolactone also exhibits anti-inflammatory properties . This makes it a potential candidate for the treatment of conditions characterized by inflammation .

Antidiabetic and Antiobesity Properties

Wedelolactone has been reported to have antidiabetic and antiobesity properties . This suggests that it could be used in the management of diabetes and obesity .

Antioxidant and Anti-aging Properties

Wedelolactone has been found to have antioxidant and anti-aging properties . This suggests that it could be used in the prevention of oxidative stress-related diseases and aging .

Cardiovascular Applications

Wedelolactone has been found to have cardiovascular benefits . This suggests that it could be used in the treatment of cardiovascular diseases .

Neuroprotective Properties

Wedelolactone has been found to have neuroprotective properties . This suggests that it could be used in the treatment of neurodegenerative diseases .

Mechanism of Action

Target of Action

Wedelolactone, a natural compound extracted from the herbal medicine Eclipta alba, has been found to interact with several molecular targets. The primary targets include TGF-β1/Smad signaling pathway , EZH2-EED interaction , and NF-κB-mediated gene transcription . These targets play crucial roles in various cellular processes, including cell proliferation, migration, invasion, and apoptosis .

Mode of Action

Wedelolactone exhibits its effects by interacting with its targets and inducing changes in their activities. It inhibits the proliferation, migration, and invasion of cancer cells by exhibiting concentration-dependent inhibition of p-Smad2/3 . It also disrupts the EZH2-EED interaction in vitro, leading to the degradation of PRC2 core components . Furthermore, it blocks the phosphorylation and degradation of IκBα , thereby inhibiting NF-κB-mediated gene transcription .

Biochemical Pathways

Wedelolactone affects several biochemical pathways. It regulates the TGF-β1/Smad signaling pathway , which is crucially involved in the growth and metastasis of breast cancer . It also inhibits the PRC2-dependent cancer by disrupting the EZH2-EED interaction . Moreover, it inhibits NF-κB-mediated gene transcription by blocking the phosphorylation and degradation of IκBα .

Pharmacokinetics

It’s known that wedelolactone is metabolized in rat plasma due to hydrolysis, open-ring lactone, methylation, demethylation, and glucuronidation .

Result of Action

The molecular and cellular effects of wedelolactone’s action are diverse. It inhibits the proliferation, migration, and invasion of cancer cells . It also induces the degradation of PRC2 core components and modulates the expression of PRC2 downstream targets and cancer-related genes . Furthermore, it blocks NF-κB-mediated gene transcription in cells . In diabetes, it shows the inhibition of α-glucosidase and α-amylase, suggesting an effect on postprandial hyperglycemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of wedelolactone. For instance, UV-B exposure has been found to improve the yield of wedelolactone in Eclipta alba . Additionally, heavy metal stress with CuSO4 has been shown to enhance the wedelolactone content in in vitro-grown plantlets .

Safety and Hazards

Wedelolactone is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing when handling it . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Wedelolactone is a promising agent with great pharmacological values . Understanding the structural basis for the inhibitory mode of wedelolactone might help to open up new avenues for the design of novel compounds efficiently inhibiting cancer cells . Moreover, the interactions of wedelolactone with copper may be essential for therapeutic performance and selectivity against cancer cells .

properties

IUPAC Name

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCKJKKMFWXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200408
Record name Wedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

524-12-9
Record name Wedelolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wedelolactone
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Record name Wedelolactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Wedelolactone
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Record name WEDELOLACTONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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